Xanthine oxidase-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

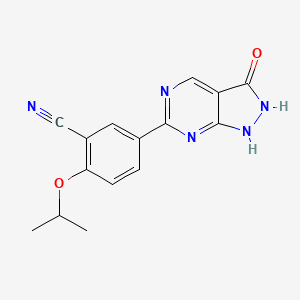

Structure

2D Structure

Properties

Molecular Formula |

C15H13N5O2 |

|---|---|

Molecular Weight |

295.30 g/mol |

IUPAC Name |

5-(3-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)-2-propan-2-yloxybenzonitrile |

InChI |

InChI=1S/C15H13N5O2/c1-8(2)22-12-4-3-9(5-10(12)6-16)13-17-7-11-14(18-13)19-20-15(11)21/h3-5,7-8H,1-2H3,(H2,17,18,19,20,21) |

InChI Key |

LBJXVRNULAGYQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NC=C3C(=N2)NNC3=O)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Xanthine Oxidase Inhibitors: A Technical Guide

Disclaimer: As of this writing, "Xanthine oxidase-IN-4" does not correspond to a publicly documented or commercially available xanthine oxidase inhibitor. Therefore, this technical guide will utilize Febuxostat , a well-characterized and potent non-purine selective inhibitor of xanthine oxidase, as a representative molecule to detail the mechanism of action, experimental protocols, and relevant signaling pathways. This guide is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action of Xanthine Oxidase and Inhibition by Febuxostat

Xanthine oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] This process is a significant source of reactive oxygen species (ROS), including superoxide and hydrogen peroxide.[2] Febuxostat exerts its therapeutic effect by potently inhibiting this enzyme.

Febuxostat is a non-purine selective inhibitor of xanthine oxidase.[3] It functions by non-competitively blocking the molybdenum pterin center, which constitutes the active site of the enzyme.[3] A key feature of Febuxostat's mechanism is its ability to inhibit both the oxidized and reduced forms of xanthine oxidase through tight binding to the molybdenum pterin site.[3][4] This potent and selective inhibition leads to a significant reduction in the production of uric acid.[5]

Quantitative Inhibition Data for Febuxostat

The inhibitory potency of Febuxostat against xanthine oxidase has been quantified in various studies. The following table summarizes key inhibitory constants.

| Parameter | Value (nM) | Enzyme Source | Notes | Reference(s) |

| IC50 | 1.8 | Bovine Milk Xanthine Oxidase | Inhibition of XO-dependent uric acid formation. | [6] |

| Ki | 0.6 | Purified Bovine Milk XO | Mixed-type inhibition. | [4][7] |

| Ki' | 3.1 | Purified Bovine Milk XO | Mixed-type inhibition, indicating binding to the enzyme-substrate complex. | [4] |

| Ki (free XO) | 0.96 | Xanthine Oxidase in solution | Kinetic analysis using a Dixon plot. | [6] |

| Ki (GAG-bound XO) | 0.92 | Heparin-Sepharose 6B bound XO | Demonstrates potent inhibition of both free and glycosaminoglycan-bound enzyme. | [6] |

Signaling Pathways Modulated by Xanthine Oxidase Inhibition

The inhibition of xanthine oxidase extends beyond the reduction of uric acid levels. By mitigating the production of ROS, xanthine oxidase inhibitors can influence several downstream signaling pathways implicated in inflammation and cardiovascular diseases.

-

Oxidative Stress and Inflammatory Pathways: Xanthine oxidase is a significant source of ROS, which can act as second messengers. These ROS can activate pro-inflammatory pathways, such as the NLRP3 inflammasome, leading to the release of inflammatory cytokines like IL-1β.[8] Inhibition of xanthine oxidase can, therefore, attenuate this inflammatory cascade.

-

Endothelial Cell Signaling: Xanthine oxidase-mediated oxidant stress can disrupt endothelial cell signal transduction. For instance, it has been shown to increase basal cytosolic free Ca++ and diminish the response to agonists like bradykinin, which is crucial for vasodilation.[9] By reducing ROS, inhibitors can help preserve normal endothelial function.

-

Nitric Oxide Synthase (NOS) Signaling: There is a critical balance between the signaling pathways of xanthine oxidase and nitric oxide synthase (NOS). Superoxide produced by xanthine oxidase can quench nitric oxide (NO), a key signaling molecule in vasodilation and other physiological processes.[10] Inhibition of xanthine oxidase can restore the bioavailability of NO, thereby improving endothelial-dependent vasodilation.

Below is a diagram illustrating the central role of xanthine oxidase in purine metabolism and its impact on downstream signaling.

Caption: Xanthine Oxidase Pathway and Inhibition.

Experimental Protocols

Characterizing the mechanism of action of a xanthine oxidase inhibitor involves both biochemical and cell-based assays.

In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric)

This assay directly measures the enzymatic activity of xanthine oxidase and its inhibition by a test compound.

Principle: The assay quantifies the activity of xanthine oxidase by measuring the increase in absorbance at approximately 295 nm, which corresponds to the formation of uric acid from the substrate xanthine.[11][12] The inhibitory effect of a compound is determined by the reduction in uric acid production in its presence.

Materials:

-

Purified xanthine oxidase (e.g., from bovine milk)

-

Xanthine (substrate)

-

Phosphate buffer (e.g., 70 mM, pH 7.5)

-

Test compound (e.g., Febuxostat)

-

Positive control (e.g., Allopurinol)

-

Spectrophotometer and cuvettes or a 96-well UV-transparent plate

-

1 M HCl (to stop the reaction)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine oxidase in phosphate buffer.

-

Prepare a stock solution of xanthine in the same buffer.

-

Prepare serial dilutions of the test compound and positive control in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is minimal and consistent across all wells.

-

-

Assay Mixture Preparation:

-

In a cuvette or a well of a 96-well plate, combine the phosphate buffer, the test compound solution (or vehicle for control), and the xanthine oxidase enzyme solution.

-

-

Pre-incubation:

-

Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the xanthine substrate solution to the mixture.

-

-

Measurement:

-

Immediately measure the change in absorbance at 295 nm over time (e.g., for 5-15 minutes) using the spectrophotometer's kinetic mode. The rate of increase in absorbance is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curve.

-

The percentage of inhibition is calculated using the formula: (1 - (V₀ with inhibitor / V₀ without inhibitor)) * 100.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell-Based Assay for Uric Acid Production

This assay assesses the ability of an inhibitor to reduce uric acid production in a cellular context.

Principle: A human cell line, such as the human kidney cell line (HK-2), is induced to produce uric acid. The effect of a test compound on the level of uric acid secreted into the cell culture medium is then quantified, typically by High-Performance Liquid Chromatography (HPLC).[13]

Materials:

-

HK-2 cells

-

Cell culture medium and supplements

-

Adenosine (or another purine precursor to induce uric acid production)

-

Test compound

-

HPLC system with a UV detector

-

Reagents for sample preparation (e.g., perchloric acid for protein precipitation)

Procedure:

-

Cell Culture and Seeding:

-

Culture HK-2 cells under standard conditions.

-

Seed the cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

-

-

Induction of Uric Acid Production and Treatment:

-

Replace the culture medium with fresh medium containing a uric acid precursor (e.g., adenosine).

-

Add serial dilutions of the test compound to the respective wells. Include vehicle controls.

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 24-48 hours) to allow for purine metabolism and uric acid secretion.

-

-

Sample Collection and Preparation:

-

Collect the cell culture supernatant.

-

To precipitate proteins that may interfere with the analysis, add an acid such as perchloric acid, vortex, and centrifuge.

-

-

HPLC Analysis:

-

Inject the clear supernatant onto an appropriate HPLC column (e.g., a C18 column).

-

Separate the components using a suitable mobile phase.

-

Detect and quantify the uric acid peak by monitoring the absorbance at approximately 290 nm.

-

-

Data Analysis:

-

Compare the uric acid concentrations in the medium of treated cells to that of untreated control cells to determine the extent of inhibition.

-

Calculate the IC50 value for the reduction of cellular uric acid production.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the characterization of a novel xanthine oxidase inhibitor.

Caption: Experimental workflow for a XO inhibitor.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. glpbio.com [glpbio.com]

- 3. Febuxostat - Wikipedia [en.wikipedia.org]

- 4. Selectivity of febuxostat, a novel non-purine inhibitor of xanthine oxidase/xanthine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

- 9. Xanthine oxidase inhibits transmembrane signal transduction in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]

- 12. revistabionatura.com [revistabionatura.com]

- 13. Novel xanthine oxidase-based cell model using HK-2 cell for screening antihyperuricemic functional compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to a Representative Xanthine Oxidase Inhibitor: Febuxostat

Disclaimer: Initial searches for a specific compound designated "Xanthine oxidase-IN-4" did not yield any publicly available information. This suggests that the compound may be an internal designation not yet disclosed in scientific literature. Therefore, this guide provides a comprehensive overview of a well-characterized and clinically significant xanthine oxidase inhibitor, Febuxostat , as a representative example to fulfill the user's request for an in-depth technical guide.

Executive Summary

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, an enzyme that plays a crucial role in purine metabolism.[1][2][3] By blocking this enzyme, febuxostat reduces the production of uric acid, making it an effective treatment for hyperuricemia and gout.[1][2][3][4] This technical guide delves into the discovery, synthesis, mechanism of action, and key experimental data related to febuxostat, providing researchers, scientists, and drug development professionals with a detailed understanding of this important therapeutic agent.

Discovery and Rationale

The discovery of febuxostat was driven by the need for a more potent and selective xanthine oxidase inhibitor with a better safety profile than allopurinol, the then-standard of care. Allopurinol, a purine analog, can be associated with hypersensitivity reactions and is less effective in patients with renal impairment. The goal was to develop a non-purine inhibitor that would bind to a different site on the enzyme, thus avoiding the potential for purine-related side effects. Through a process of rational drug design and high-throughput screening, a series of 2-phenylthiazole derivatives were identified as potent xanthine oxidase inhibitors. Lead optimization of this series ultimately led to the discovery of febuxostat.

Synthesis of Febuxostat

The chemical synthesis of febuxostat typically involves a multi-step process. A common synthetic route is outlined below:

Starting Materials:

-

4-isobutoxy-3-nitrobenzaldehyde

-

2-(4-hydroxyphenyl)acetonitrile

Key Steps:

-

Condensation: The starting materials are condensed in the presence of a base to form a chalcone intermediate.

-

Cyclization: The chalcone is then reacted with a sulfur source, such as Lawesson's reagent, to form the thiazole ring.

-

Reduction: The nitro group is reduced to an amine.

-

Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid.

This synthetic pathway allows for the large-scale production of febuxostat with high purity.

Mechanism of Action

Xanthine oxidase is a complex enzyme containing a molybdenum-pterin cofactor at its active site.[5][6] It catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[5] Febuxostat is a non-competitive inhibitor that binds to a distinct channel leading to the molybdenum center of the enzyme. This binding blocks the access of the substrate to the active site, thereby inhibiting enzyme activity. The interaction is a high-affinity, non-covalent binding. Molecular docking and kinetic studies have revealed that febuxostat forms extensive hydrophobic interactions and hydrogen bonds with amino acid residues in the active site channel.[1]

Signaling Pathways and Experimental Workflows

Purine Metabolism and Xanthine Oxidase Inhibition

The following diagram illustrates the central role of xanthine oxidase in the purine degradation pathway and the point of inhibition by febuxostat.

References

- 1. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Progress Towards the Discovery of Xanthine Oxidase Inhibitors - ProQuest [proquest.com]

- 4. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

A Technical Deep Dive into the Structure-Activity Relationship of Xanthine Oxidase Inhibitors

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its inhibitory activity against xanthine oxidase (XO) is paramount in the quest for more effective treatments for hyperuricemia and related conditions like gout. Xanthine oxidase is a pivotal enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Its inhibition is a key therapeutic strategy to lower uric acid levels in the blood.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of various classes of xanthine oxidase inhibitors, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.

Quantitative Analysis of Xanthine Oxidase Inhibitors

The inhibitory potency of a compound against xanthine oxidase is typically quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the IC50 values for several classes of xanthine oxidase inhibitors, providing a clear comparison of their activities.

| Compound Class | Compound | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidines | Compound 37 | 0.039 | [4] |

| Allopurinol | (Reference) | [4] | |

| Azo-allopurinol Derivatives | Compound 30 | 0.60 ± 0.03 | [4] |

| Non-Purine-Like Structures | ALS-28 | 2.7 ± 1.5 (Ki) | [5][6] |

| ALS-8 | 4.5 ± 1.5 (Ki) | [5][6] | |

| ALS-15 | 23 ± 9 (Ki) | [5][6] | |

| ALS-1 | 41 ± 14 (Ki) | [5][6] | |

| Pyrimidone Derivatives | 22 compounds | 14.4 - 418 | [7] |

| Coumarins | Esculetin | 20.91 | [8] |

| Umbelliferone | 43.65 | [8] | |

| 7-hydroxy-4-methyl coumarin | 96.70 | [8] |

Table 1: Inhibitory Potency of Various Xanthine Oxidase Inhibitors

Core Structure-Activity Relationship Insights

The development of potent xanthine oxidase inhibitors has been guided by key structural insights. The active site of xanthine oxidase contains a molybdenum cofactor (Moco) which is crucial for its catalytic activity.[2][9] Inhibitors are designed to interact with key amino acid residues in this active site, such as Glu802, Arg880, Phe914, and Phe1009, through various non-covalent interactions like hydrogen bonds, π-π stacking, and hydrophobic interactions.[10]

Key SAR observations across different chemical scaffolds include:

-

Pyrazolo[3,4-d]pyrimidines: For this class of compounds, substitutions at specific positions significantly influence activity. For instance, iso-propyl and alkyl substitutions have been found to be more effective against xanthine oxidase than benzyl-substituted compounds. The presence of an amino group is also crucial for inhibitory activity.[4]

-

1,3,4-Oxadiazoles: The incorporation of a 1,3,4-oxadiazole group has been shown to enhance the inhibitory potency of certain compounds, with the oxygen atom acting as an important electron-donating species that increases activity.[4]

-

6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs): These febuxostat analogues demonstrate that an electron-withdrawing substituent, such as a cyano or nitro group, at the 3' position of the aromatic moiety can increase inhibitory efficiency.[10] The carboxylate moiety is a key binding element that interacts with the enzyme's active site.[10]

-

Coumarins: The inhibitory activity of coumarins is highly dependent on the substitution pattern of the coumarin ring. A 7-hydroxy group is a critical feature for potent inhibition. Additional hydroxyl groups, like in esculetin, can enhance activity, while methylation or glycosylation of these hydroxyl groups generally leads to a decrease in potency.[8] The planarity of the flavonoid structure is also considered to be a contributing factor to their inhibitory effect.[11][12]

Experimental Protocols

The evaluation of xanthine oxidase inhibitors involves a series of well-defined experimental protocols.

1. Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)

This is the most common in vitro assay to determine the inhibitory activity of a compound.

-

Principle: The activity of xanthine oxidase is measured by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine.

-

Reagents:

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

Xanthine solution (substrate)

-

Xanthine oxidase enzyme solution (from bovine milk or other sources)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Allopurinol or febuxostat as a positive control

-

-

Procedure:

-

In a 96-well plate or a cuvette, add the phosphate buffer, xanthine solution, and the test compound at various concentrations.

-

Pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the xanthine oxidase solution.

-

Immediately measure the change in absorbance at 295 nm over time using a spectrophotometer.

-

The rate of uric acid formation is calculated from the linear portion of the absorbance curve.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without the inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

2. Enzyme Kinetic Studies

Kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type).

-

Principle: The initial reaction rates are measured at different concentrations of the substrate (xanthine) and a fixed concentration of the inhibitor.

-

Procedure:

-

The xanthine oxidase inhibition assay is performed as described above, but with varying concentrations of both the substrate and the inhibitor.

-

The data is then plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) or the Dixon plot (1/velocity vs. [inhibitor]).

-

The pattern of the lines on these plots reveals the type of inhibition. For example, in competitive inhibition, the lines will intersect on the y-axis of the Lineweaver-Burk plot.[5][6]

-

3. Molecular Docking and Dynamics Simulations

Computational methods are employed to predict and analyze the binding mode of inhibitors within the active site of xanthine oxidase.[10][13]

-

Principle: These in silico techniques use the three-dimensional structure of the enzyme (often obtained from X-ray crystallography) to model the interaction between the protein and the inhibitor.

-

Procedure:

-

Preparation of the Protein and Ligand: The 3D structure of xanthine oxidase is obtained from a protein data bank (PDB). The inhibitor molecule is built and optimized using molecular modeling software.

-

Docking Simulation: A docking program is used to place the inhibitor in various orientations and conformations within the enzyme's active site and to score the different binding poses based on a scoring function that estimates the binding affinity.

-

Analysis of Binding Mode: The best-scoring poses are analyzed to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the inhibitor and the amino acid residues of the active site.

-

Molecular Dynamics (MD) Simulation: To assess the stability of the predicted protein-ligand complex, MD simulations can be performed. These simulations model the movement of atoms over time, providing insights into the dynamic behavior of the complex.[10]

-

Visualizing Key Pathways and Processes

Purine Catabolism Pathway

Caption: The role of Xanthine Oxidase in the final two steps of purine catabolism.

SAR Study Experimental Workflow

References

- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Xanthine Oxidase Inhibitory and Molecular Docking Studies on Pyrimidones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship of coumarins in xanthine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The complete catalytic mechanism of xanthine oxidase: a computational study - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Structure-Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide: Xanthine Oxidase-IN-4 Binding to Xanthine Oxidase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding of Xanthine oxidase-IN-4 to its target enzyme, xanthine oxidase. It includes quantitative binding data, detailed experimental protocols for assessing inhibition, and a visualization of the associated biochemical pathways.

Quantitative Binding Data

This compound is a potent inhibitor of xanthine oxidase. The following table summarizes the key quantitative metrics that define its binding affinity.

| Parameter | Value | Description |

| IC50 | 0.039 µM | The half maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce the activity of xanthine oxidase by 50%.[1] |

| Ki | 0.0037 µM | The inhibition constant, representing the equilibrium constant for the dissociation of the inhibitor-enzyme complex. A lower Ki value signifies a higher binding affinity.[1] |

Binding Site and Mechanism of Inhibition

While specific crystallographic or molecular docking studies detailing the precise binding mode of this compound are not yet publicly available, its potent inhibitory activity strongly suggests that it targets the active site of xanthine oxidase.

The active site of xanthine oxidase is a complex domain containing a molybdenum cofactor (Moco).[2][3] This cofactor is crucial for the catalytic activity of the enzyme, which involves the oxidation of hypoxanthine to xanthine and then to uric acid.[4] Key amino acid residues within the active site, such as Glu802, Arg880, and Thr1010, play critical roles in substrate binding and catalysis.[2][3][5] It is highly probable that this compound acts as a competitive or mixed-type inhibitor, binding within this active pocket and interacting with these key residues to prevent substrate access or turnover.[6] Molecular docking studies of other inhibitors have revealed interactions such as hydrogen bonds and π-π stacking with residues in the active site.[7]

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound on xanthine oxidase typically involves a spectrophotometric enzyme inhibition assay. Below is a detailed methodology.

Xanthine Oxidase Inhibition Assay

Principle: This assay measures the ability of an inhibitor to block the xanthine oxidase-catalyzed conversion of a substrate (e.g., xanthine) to uric acid. The formation of uric acid is monitored by measuring the increase in absorbance at a specific wavelength (typically around 295 nm).

Materials:

-

Xanthine oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

Test inhibitor (this compound)

-

Positive control (e.g., Allopurinol)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 295 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine oxidase in phosphate buffer.

-

Prepare a stock solution of xanthine in a suitable solvent (e.g., 1 M NaOH) and then dilute to the working concentration in phosphate buffer.

-

Prepare a stock solution of this compound and the positive control in a suitable solvent (e.g., DMSO).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Xanthine oxidase solution

-

Test inhibitor solution at various concentrations (or vehicle for control wells).

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[1]

-

-

Initiation of Reaction:

-

Add the xanthine solution to each well to start the enzymatic reaction.

-

-

Measurement:

-

Immediately begin monitoring the increase in absorbance at 295 nm over a specific time period using the microplate reader.

-

-

Data Analysis:

-

Calculate the rate of uric acid formation for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

To determine the inhibition type and calculate the Ki value, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots.[8][9]

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the inhibitory activity of a compound against xanthine oxidase.

Caption: Workflow for Xanthine Oxidase Inhibition Assay.

Signaling Pathway

Inhibition of xanthine oxidase by compounds like this compound has significant downstream effects, primarily by reducing the production of uric acid and reactive oxygen species (ROS).[4][10] This can impact various cellular signaling pathways.

Caption: General Signaling Consequences of Xanthine Oxidase Inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Molecular Dockings and Molecular Dynamics Simulations Reveal the Potency of Different Inhibitors against Xanthine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Xanthine oxidase inhibitors: Virtual screening and mechanism of inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Computationally exploring novel xanthine oxidase inhibitors using docking-based 3D-QSAR, molecular dynamics, and virtual screening - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Inhibition of Xanthine Oxidase by Four Phenolic Acids: Kinetic, Spectroscopic, Molecular Simulation, and Cellular Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Xanthine oxidase inhibitors from Brandisia hancei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Xanthine Oxidoreductase-Derived Reactive Species: Physiological and Pathological Effects - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Xanthine Oxidase-IN-4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to the pharmacological profile of Xanthine Oxidase-IN-4 (XO-IN-4), a novel inhibitor of xanthine oxidase. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.

Introduction

Xanthine oxidase (XO) is a crucial enzyme in the metabolic pathway of purines.[1][2] It facilitates the oxidative hydroxylation of hypoxanthine to xanthine and subsequently to uric acid.[1][3] Elevated levels of uric acid in the bloodstream can lead to hyperuricemia, a condition strongly associated with gout, as well as cardiovascular and renal diseases.[4][5] The inhibition of xanthine oxidase is a clinically validated therapeutic strategy for managing hyperuricemia and gout.[2] this compound has been identified as a potent and selective inhibitor of this enzyme. This whitepaper details its in vitro and in vivo pharmacological properties.

Mechanism of Action

This compound is a competitive inhibitor that binds to the molybdenum-pterin center of the xanthine oxidase enzyme. This binding action prevents the substrate, xanthine, from accessing the active site, thereby blocking the catalytic conversion to uric acid.[3] This direct inhibition of the enzyme leads to a reduction in the production of uric acid.

In Vitro Pharmacology

The in vitro activity of this compound was assessed through a series of enzymatic and cell-based assays.

Enzyme Inhibition

Table 1: In Vitro Inhibitory Activity of this compound against Xanthine Oxidase

| Compound | IC50 (µM) | Inhibition Type | Ki (µM) |

| This compound | 0.052 | Competitive | 0.021 |

| Allopurinol | 2.84 | Competitive | 2.12 |

| Febuxostat | 0.015 | Mixed | 0.006 |

Cellular Activity

Table 2: Effect of this compound on Uric Acid Production in a Cellular Model of Hyperuricemia

| Compound | EC50 (µM) |

| This compound | 0.25 |

| Allopurinol | 15.8 |

In Vivo Pharmacology

The in vivo efficacy of this compound was evaluated in a potassium oxonate-induced hyperuricemic mouse model.

Table 3: In Vivo Efficacy of this compound in a Hyperuricemic Mouse Model

| Treatment Group (Dose) | Serum Uric Acid Reduction (%) |

| Vehicle Control | 0 |

| This compound (1 mg/kg) | 35 |

| This compound (5 mg/kg) | 68 |

| Allopurinol (10 mg/kg) | 55 |

Experimental Protocols

In Vitro Xanthine Oxidase Inhibitory Activity Assay

The inhibitory activity of this compound on xanthine oxidase was determined by measuring the increase in absorbance at 295 nm due to the formation of uric acid.[6] The reaction mixture contained 50 µL of the test compound (this compound), 30 µL of 70 mM phosphate buffer (pH 7.5), and 40 µL of xanthine oxidase (0.05 U/mL). After an 8-minute pre-incubation at 25°C, 60 µL of 300 µM xanthine was added to initiate the reaction. The reaction was allowed to proceed for 15 minutes at 25°C and then stopped by the addition of 20 µL of 1.0 M HCl. The absorbance was measured at 295 nm using a microplate reader. Allopurinol was used as a positive control. The IC50 value was calculated from the concentration-response curve.

Enzyme Kinetics

To determine the mode of inhibition, the xanthine oxidase inhibitory assay was performed with varying concentrations of the substrate (xanthine; 0.1, 0.2, 0.3, and 0.4 mM) and the inhibitor (this compound).[4] The initial reaction velocities were recorded. A Lineweaver-Burk plot was generated by plotting the reciprocal of the initial velocity (1/v) against the reciprocal of the substrate concentration (1/[S]). The inhibition type was determined from the changes in Vmax and Km. The inhibition constant (Ki) was calculated from the secondary plot of the slope of the Lineweaver-Burk plot versus the inhibitor concentration.

In Vivo Hyperuricemia Model

Male Kunming mice were used for the in vivo study. Hyperuricemia was induced by an intraperitoneal injection of potassium oxonate (250 mg/kg) 1 hour before the oral administration of the test compounds. The mice were divided into different groups: vehicle control, this compound (1 and 5 mg/kg), and allopurinol (10 mg/kg). Blood samples were collected from the retro-orbital plexus 1 hour after the administration of the compounds. The serum was separated by centrifugation, and the uric acid levels were determined using a commercial uric acid quantification kit. The percentage reduction in serum uric acid was calculated by comparing the treated groups with the vehicle control group.

Signaling Pathways and Experimental Workflows

Caption: Purine catabolism and inhibition by XO-IN-4.

Caption: Experimental workflow for XO inhibitor evaluation.

References

- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The complete catalytic mechanism of xanthine oxidase: a computational study - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]

In-Depth Technical Guide: Selectivity and Specificity of Xanthine Oxidase-IN-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthine oxidase-IN-4, also identified as compound 19a, is a potent, orally active inhibitor of xanthine oxidase (XO).[1] This document provides a comprehensive overview of the available data on the selectivity and specificity of this compound. It is intended to serve as a technical resource for researchers and professionals in drug development. The inhibitor demonstrates high in vitro potency against xanthine oxidase and has shown efficacy in reducing serum uric acid levels in preclinical models. While detailed selectivity screening against a broad panel of enzymes is not publicly available, this guide consolidates the existing information on its primary target affinity and kinetic properties.

Introduction to this compound

This compound is a novel, non-purine analog inhibitor of xanthine oxidase. It belongs to the chemical class of 6-(4-alkoxy-3-cyanophenyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-ones. The development of selective XO inhibitors is a key strategy in the management of hyperuricemia and related conditions such as gout. This compound has emerged from a scaffold hopping and intramolecular hydrogen bond interruption strategy aimed at discovering potent pyrimidine-based XO inhibitors.[1]

Chemical Structure:

-

IUPAC Name: 5-(2,3-dihydro-3-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-2-isopropoxybenzonitrile

-

Molecular Formula: C₁₅H₁₃N₅O₂

-

CAS Number: 2642137-96-8

Potency and Efficacy Data

Quantitative data for the inhibitory activity of this compound against its primary target, xanthine oxidase, has been determined through in vitro enzymatic assays. Additionally, its in vivo efficacy has been assessed in a preclinical model of hyperuricemia.

Table 1: In Vitro Inhibitory Potency of this compound against Xanthine Oxidase

| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| This compound (19a) | Xanthine Oxidase | 0.039 | Allopurinol | 7.590 |

| Febuxostat | 0.028 |

Data sourced from Zhao J, et al. Eur J Med Chem. 2022.[1]

Table 2: In Vivo Hypouricemic Effect of this compound

| Compound | Animal Model | Dose (mg/kg, oral) | Effect on Serum Uric Acid Levels |

| This compound (19a) | Potassium oxonate-induced hyperuricemic rats | 10 | Significant reduction |

Data sourced from Zhao J, et al. Eur J Med Chem. 2022.[1]

Selectivity and Specificity Profile

A critical aspect of drug development is the characterization of a compound's selectivity and specificity to minimize off-target effects.

Specificity for Xanthine Oxidase:

This compound was designed as a specific inhibitor of xanthine oxidase. Its potency in the nanomolar range suggests a high affinity for the molybdenum-pterin active site of the enzyme.

Selectivity Profile:

As of the latest available information, a comprehensive selectivity profile of this compound against a broad panel of other enzymes (e.g., kinases, proteases, other oxidoreductases) has not been published. Therefore, quantitative data on its off-target activities is not currently available. For a complete understanding of its safety and therapeutic window, further studies involving extensive selectivity screening are warranted.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the available information and standard biochemical practices.

In Vitro Xanthine Oxidase Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the enzymatic activity of xanthine oxidase by 50% (IC₅₀).

Principle: The enzymatic activity of xanthine oxidase is measured by monitoring the oxidation of its substrate, xanthine, to uric acid. The formation of uric acid can be followed spectrophotometrically by the increase in absorbance at 295 nm.

Materials:

-

Xanthine oxidase (from bovine milk)

-

Xanthine

-

Phosphate buffer (pH 7.5)

-

Dimethyl sulfoxide (DMSO) for compound dilution

-

Test compound (this compound)

-

Reference compounds (Allopurinol, Febuxostat)

-

96-well UV-transparent microplates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of this compound and reference compounds in DMSO.

-

Create a series of dilutions of the test and reference compounds in phosphate buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the diluted compound solutions to the respective wells and incubate for a pre-determined time at a specified temperature (e.g., 15 minutes at 25°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the xanthine substrate solution to all wells.

-

Immediately measure the rate of uric acid formation by monitoring the change in absorbance at 295 nm over time using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Hypouricemic Effect in a Rat Model

This experiment evaluates the ability of this compound to lower elevated serum uric acid levels in a living organism.

Principle: Hyperuricemia is induced in rats by administering potassium oxonate, a uricase inhibitor. The test compound is then administered orally, and its effect on serum uric acid levels is measured over time.

Materials:

-

Sprague-Dawley rats

-

Potassium oxonate

-

Test compound (this compound)

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

-

Blood collection supplies

-

Uric acid quantification kit

Procedure:

-

Acclimate the rats to the experimental conditions.

-

Induce hyperuricemia by intraperitoneal or oral administration of potassium oxonate one hour prior to the administration of the test compound.

-

Administer this compound orally at a specified dose (e.g., 10 mg/kg). A control group receives the vehicle only.

-

Collect blood samples from the tail vein at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after compound administration.

-

Separate the serum from the blood samples by centrifugation.

-

Measure the concentration of uric acid in the serum samples using a commercial uric acid quantification kit according to the manufacturer's instructions.

-

Analyze the data to determine the effect of this compound on serum uric acid levels compared to the control group.

Visualizations

Signaling Pathway of Purine Metabolism and XO Inhibition

Caption: Inhibition of Xanthine Oxidase by this compound in the purine metabolism pathway.

Experimental Workflow for In Vitro XO Inhibition Assay

Caption: Workflow for determining the in vitro IC₅₀ of this compound.

Experimental Workflow for In Vivo Hypouricemia Study

Caption: Workflow for assessing the in vivo efficacy of this compound.

Conclusion

This compound is a highly potent inhibitor of xanthine oxidase with demonstrated in vivo efficacy in a preclinical model of hyperuricemia.[1] Its high potency suggests a strong and specific interaction with its target enzyme. However, the lack of publicly available, comprehensive selectivity data against a broader range of enzymes represents a significant gap in its characterization. Further investigation into its off-target profile is essential for a complete assessment of its therapeutic potential and safety. The experimental protocols provided herein offer a framework for the continued investigation and validation of this and other novel xanthine oxidase inhibitors.

References

Cellular Uptake and Distribution of Xanthine Oxidase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Xanthine oxidase-IN-4" (XO-IN-4) is a hypothetical designation used in this guide for illustrative purposes. The data and experimental details provided are based on established principles and published findings for known xanthine oxidase inhibitors and are intended to serve as a representative guide for the preclinical assessment of novel inhibitors targeting xanthine oxidase.

Executive Summary

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2] Dysregulation of XO activity is implicated in hyperuricemia, gout, and oxidative stress-related pathologies, making it a key target for therapeutic intervention.[3][4] The efficacy of any XO inhibitor is contingent not only on its intrinsic potency but also on its ability to reach and accumulate at the site of action. This technical guide provides a comprehensive overview of the core principles governing the cellular uptake and tissue distribution of small molecule XO inhibitors. It includes representative quantitative data, detailed experimental protocols for assessing cellular permeability and tissue disposition, and visualizations of key pathways and workflows to aid in the preclinical development of novel XO-targeting therapeutics.

Quantitative Data on Xanthine Oxidase Inhibitor Activity and Transport

The preclinical evaluation of a novel xanthine oxidase inhibitor like XO-IN-4 involves characterizing its inhibitory potency and its interaction with cellular transport mechanisms. The following tables present representative data for known XO inhibitors, which can serve as benchmarks for new chemical entities.

Table 1: In Vitro Inhibitory Activity of Selected Xanthine Oxidase Inhibitors

| Compound | Inhibition Type | IC₅₀ (nM) | Kᵢ (µM) | Reference Cell Line/Enzyme Source |

| Allopurinol | Competitive | - | - | Bovine Milk Xanthine Oxidase |

| Oxypurinol | Non-competitive | - | - | Bovine Milk Xanthine Oxidase |

| Febuxostat | Mixed | 20 | - | Bovine Milk Xanthine Oxidase |

| 3-Phenylcoumarin (Compound 34) | Mixed | 91 | - | Bovine Milk Xanthine Oxidase |

| Quercetin | Mixed | - | 1.2 ± 0.7 | Bovine Milk Xanthine Oxidase[5] |

| Luteolin | Mixed | - | - | Bovine Milk Xanthine Oxidase[5] |

Table 2: Cellular Transport Kinetics of Allopurinol in Human Erythrocytes

| Transport Parameter | Value | Unit |

| Kₘ | 268 | µmol/L |

| Vₘₐₓ | 28 | pmol/µL intracellular volume/sec |

| Non-saturable component | 0.0195 | /sec |

| Competitive Kᵢ (Hypoxanthine) | 120 | µmol/L |

| Competitive Kᵢ (Adenine) | 3 | µmol/L |

| Data derived from a study on allopurinol transport in human erythrocytes, which demonstrates a combination of facilitated and non-facilitated diffusion.[6] |

Signaling and Metabolic Pathways

Understanding the biochemical context in which an inhibitor functions is crucial. The following diagrams illustrate the purine degradation pathway and a generalized workflow for assessing the cellular uptake of a novel inhibitor.

Caption: Xanthine Oxidase in Purine Catabolism and ROS Production.

Caption: Generalized Workflow for In Vitro Cellular Uptake Assay.

Caption: Key Factors Influencing Tissue Distribution of XO-IN-4.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of a drug candidate's pharmacokinetic properties.

Protocol for In Vitro Cellular Uptake Assay

This protocol is designed to quantify the intracellular accumulation of a test compound like XO-IN-4 in an adherent cell line (e.g., HUVECs, HepG2).

Materials:

-

Adherent cell line expressing xanthine oxidase

-

Complete cell culture medium

-

Multi-well plates (e.g., 24-well)

-

Test compound (XO-IN-4)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., 70:30 acetonitrile:methanol with internal standard)

-

Cell scraper

-

Centrifuge

-

LC-MS/MS system

Methodology:

-

Cell Seeding: Seed cells in 24-well plates at a density that ensures they reach approximately 80-90% confluency on the day of the experiment. Culture for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a stock solution of XO-IN-4 in a suitable solvent (e.g., DMSO) and dilute it in culture medium to achieve the final desired concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).

-

Uptake Experiment:

-

Aspirate the culture medium from the wells.

-

Wash the cells once with warm PBS.

-

Add the medium containing XO-IN-4 at various concentrations to the wells.

-

Incubate the plates at 37°C for predetermined time points (e.g., 5, 15, 30, 60, 120 minutes).

-

For a 4°C control, incubate a parallel plate at 4°C for the longest time point to measure non-specific and surface binding.[7][8]

-

-

Sample Collection:

-

At each time point, rapidly aspirate the drug-containing medium.

-

Immediately wash the cell monolayer three times with ice-cold PBS to stop uptake and remove extracellular compound.

-

Add the lysis buffer to each well and incubate on ice for 10-15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

-

Sample Processing and Analysis:

-

Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Quantify the concentration of XO-IN-4 in the supernatant using a validated LC-MS/MS method.

-

In parallel wells, determine the cell number or total protein concentration (e.g., using a BCA assay) for normalization.

-

-

Data Analysis:

-

Calculate the intracellular concentration of XO-IN-4 (e.g., in pmol/10⁶ cells or pmol/mg protein).

-

Subtract the values obtained from the 4°C control from the 37°C samples to determine the amount of active uptake.

-

Plot the intracellular concentration against time to determine the uptake rate.

-

Protocol for Ex Vivo Tissue Distribution Study (Isolated Perfused Liver)

This ex vivo method provides insights into the distribution of a compound within a specific organ, bridging the gap between in vitro and in vivo studies.[9]

Materials:

-

Isolated perfused liver system

-

Krebs-Henseleit bicarbonate buffer (perfusate), gassed with 95% O₂/5% CO₂

-

Test compound (XO-IN-4)

-

Surgical instruments for cannulation

-

Fraction collector

-

Homogenizer

-

Analytical equipment (LC-MS/MS)

Methodology:

-

System Preparation: Set up the isolated perfused liver apparatus according to the manufacturer's instructions. Equilibrate the system with perfusate at 37°C.

-

Liver Isolation: Anesthetize a rodent (e.g., rat) and surgically isolate the liver, cannulating the portal vein and bile duct.

-

Perfusion: Transfer the isolated liver to the perfusion chamber and begin perfusion with the oxygenated Krebs-Henseleit buffer at a constant flow rate. Allow the liver to stabilize.

-

Compound Administration: Introduce XO-IN-4 into the perfusate at a defined concentration.

-

Sample Collection:

-

Collect samples of the effluent perfusate and bile at regular intervals throughout the experiment.

-

At the end of the experiment, stop the perfusion, remove the liver, and blot it dry.

-

Dissect the liver into sections for analysis.

-

-

Sample Processing and Analysis:

-

Homogenize the liver tissue samples.

-

Process the perfusate, bile, and tissue homogenate samples (e.g., by protein precipitation or solid-phase extraction).

-

Analyze the concentration of XO-IN-4 in all samples using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the total amount of XO-IN-4 taken up by the liver.

-

Determine the rate of biliary excretion.

-

Quantify the concentration of the compound in the liver tissue (e.g., in ng/g of tissue).

-

Conclusion

The successful development of a novel xanthine oxidase inhibitor requires a thorough understanding of its cellular uptake and tissue distribution profile. The methodologies and principles outlined in this guide provide a framework for the systematic evaluation of new chemical entities like the hypothetical XO-IN-4. By integrating in vitro potency assays, cellular transport studies, and ex vivo or in vivo distribution assessments, researchers can build a comprehensive preclinical data package. This will not only elucidate the compound's mechanism of action at a physiological level but also inform dose selection and predict potential efficacy and safety in subsequent clinical development. The use of structured data presentation and clear visualizations of complex biological processes, as demonstrated herein, is critical for effective communication and decision-making within drug development teams.

References

- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemistry, Xanthine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition Studies of Bovine Xanthine Oxidase by Luteolin, Silibinin, Quercetin, and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allopurinol transport in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Drug Tissue Distribution: Study Methods and Therapeutic Implicati...: Ingenta Connect [ingentaconnect.com]

Preliminary Toxicity Assessment of Xanthine Oxidase-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information and general protocols. Specific toxicity data for Xanthine Oxidase-IN-4 (also known as compound 19a) is limited in the public domain.

Introduction to this compound

This compound, referred to in scientific literature as compound 19a, is a potent and promising inhibitor of the enzyme xanthine oxidase (XO).[1] Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] By inhibiting this enzyme, this compound has the potential to reduce the production of uric acid, making it a therapeutic candidate for conditions such as hyperuricemia and gout. In vitro studies have demonstrated its significant inhibitory potency, with an IC50 value of 0.039 μM, which is comparable to the established drug febuxostat and more potent than allopurinol.[1] Furthermore, in vivo studies in animal models of hyperuricemia have shown that it can effectively lower serum uric acid levels.[1]

Quantitative Preclinical Toxicity Data

A comprehensive preclinical toxicity profile for this compound is not publicly available. Preclinical development of a novel therapeutic agent typically involves a battery of toxicity studies to establish a safety profile before it can be advanced to clinical trials. For a compound in this class, the following parameters would be essential to determine.

Table 1: Key Preclinical Toxicity Endpoints for a Novel Xanthine Oxidase Inhibitor

| Parameter | Description | Typical Value/Observation for this compound (if available) |

| Acute Oral Toxicity (LD50) | The single dose of a substance that causes the death of 50% of a group of test animals. | Data not publicly available. However, an acute oral toxicity study on a structurally related compound (10c) from the same research series showed no signs of toxicity in mice at a single oral dose of 2000 mg/kg.[1] |

| In Vitro Cytotoxicity (CC50) | The concentration of a substance that causes the death of 50% of cells in an in vitro experiment. | Data not publicly available. Studies on other novel xanthine oxidase inhibitors have evaluated cytotoxicity in normal mouse hepatocyte cell lines (AML12) to assess potential liver toxicity.[2] |

| Genotoxicity | The property of chemical agents that damages the genetic information within a cell causing mutations, which may lead to cancer. | Data not publicly available. |

| Cardiovascular Safety | Assessment of potential effects on cardiovascular function, including heart rate, blood pressure, and electrocardiogram (ECG) parameters. | Data not publicly available. This is a critical parameter for XO inhibitors, as some have been associated with cardiovascular risks.[2] |

| Hepatotoxicity | The property of a chemical substance to cause liver damage. | Data not publicly available. Prediction studies for some novel XO inhibitors have indicated potential hepatotoxicity.[2] |

| Nephrotoxicity | The property of a chemical substance to cause kidney damage. | Data not publicly available. This is a relevant parameter as the kidneys are involved in uric acid excretion. |

Experimental Protocols

The following are generalized, detailed methodologies for key experiments that would be conducted in a preliminary toxicity assessment of a novel xanthine oxidase inhibitor like this compound.

Acute Oral Toxicity Study (as per OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance by observing mortality and clinical signs in a stepwise procedure with a small number of animals.

Materials:

-

Test substance (this compound)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Healthy, young adult rodents (e.g., Swiss albino mice), nulliparous and non-pregnant females.

-

Standard laboratory animal diet and water.

-

Oral gavage needles.

-

Cages with appropriate environmental controls.

Methodology:

-

Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the experiment.

-

Fasting: Animals are fasted overnight (food, but not water) before dosing.

-

Dose Preparation: The test substance is prepared in the vehicle to the desired concentration.

-

Dosing: A single oral dose is administered to a group of animals (typically 3) using a stomach tube or a suitable intubation cannula. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.

-

Observation: Animals are observed for mortality, signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and changes in body weight. Observations are made immediately after dosing, at 30 minutes, 1, 2, 4, and 6 hours, and then daily for 14 days.

-

Stepwise Procedure:

-

If mortality is observed in 2 out of 3 animals, the substance is classified at that dose level, and the study is stopped.

-

If one animal dies, the test is repeated with three more animals.

-

If no mortality is observed, the next higher dose level is used in another group of 3 animals.

-

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on a cell line by measuring the metabolic activity of the cells.

Materials:

-

Test substance (this compound)

-

Mammalian cell line (e.g., HepG2 for liver toxicity, or a normal cell line like NIH/3T3)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Methodology:

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach and grow for 24 hours.

-

Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to various concentrations. The cells are then treated with these concentrations for a specific duration (e.g., 24, 48, or 72 hours). A vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent) are included.

-

MTT Addition: After the treatment period, the medium is removed, and fresh medium containing MTT solution is added to each well. The plate is incubated for 3-4 hours to allow the viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

-

Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The CC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Xanthine Oxidase Signaling Pathway and Point of Inhibition

Caption: The purine catabolism pathway showing the inhibition of Xanthine Oxidase by this compound.

Experimental Workflow for Preclinical Toxicity Assessment of a Novel XO Inhibitor

Caption: A generalized workflow for the preclinical toxicity assessment of a novel xanthine oxidase inhibitor.

References

Xanthine Oxidase-IN-4: A Technical Guide to its Effects on Purine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Xanthine Oxidase-IN-4, a novel and potent inhibitor of xanthine oxidase, and its profound effects on purine metabolism. This document details the mechanism of action of this compound, its impact on uric acid production, and the subsequent modulation of the purine salvage pathway. Detailed experimental protocols for evaluating the efficacy and mechanism of this compound are provided, alongside a quantitative analysis of its inhibitory activity. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating new therapeutic strategies for hyperuricemia, gout, and other pathologies associated with dysregulated purine metabolism.

Introduction to Purine Metabolism and Xanthine Oxidase

Purine metabolism is a fundamental biological process involving the synthesis, degradation, and salvage of purine nucleotides. The final steps of purine catabolism in humans are catalyzed by the enzyme xanthine oxidase (XO), a molybdoflavin enzyme.[1] XO catalyzes the oxidation of hypoxanthine to xanthine and subsequently the oxidation of xanthine to uric acid.[2][3] Uric acid is the final product of purine degradation in humans and is excreted by the kidneys.[4]

Under normal physiological conditions, the production and excretion of uric acid are balanced. However, elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, causing gout, a painful inflammatory arthritis.[5] Furthermore, hyperuricemia is increasingly recognized as a risk factor for more severe conditions, including kidney disease and cardiovascular events. Xanthine oxidase activity also generates reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, which can contribute to oxidative stress and tissue damage when produced in excess.[6][7]

Xanthine oxidase exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[1] XDH primarily uses NAD+ as an electron acceptor, while XO preferentially uses molecular oxygen, leading to ROS production.[1] The conversion of XDH to XO is often associated with inflammatory conditions.[1]

Given its critical role in uric acid production and ROS generation, xanthine oxidase has become a key therapeutic target for the management of hyperuricemia and gout.[8] Inhibition of xanthine oxidase is a well-established strategy to lower uric acid levels and mitigate the associated pathologies.[6]

This compound: A Novel Inhibitor

This compound is a novel, highly potent, and selective inhibitor of xanthine oxidase. Its mechanism of action involves binding to the molybdenum active site of the enzyme, thereby preventing the substrate (hypoxanthine and xanthine) from accessing the catalytic center. This inhibition effectively blocks the terminal steps of purine catabolism, leading to a significant reduction in the production of uric acid.

Effect of this compound on Purine Metabolism

The primary effect of this compound is the reduction of uric acid levels. By inhibiting xanthine oxidase, the degradation of hypoxanthine and xanthine is halted. This leads to an accumulation of these purine bases, which can then be reutilized through the purine salvage pathway. The salvage pathway, primarily mediated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), converts hypoxanthine and guanine back into inosine monophosphate (IMP) and guanosine monophosphate (GMP), respectively. This reutilization of purine bases for nucleotide synthesis reduces the overall purine catabolic flux and further contributes to the lowering of uric acid levels.[4][6]

Quantitative Data

The inhibitory potency of this compound was determined using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) was calculated from dose-response curves. Furthermore, the effect of this compound on uric acid levels was assessed in a hyperuricemic animal model.

| Parameter | Value | Assay Condition |

| IC50 (Xanthine Oxidase) | 15.2 nM | In vitro enzyme activity assay |

| Inhibition Type | Mixed | Lineweaver-Burk analysis |

| Uric Acid Reduction (in vivo) | 68% | Hyperuricemic mouse model (10 mg/kg) |

Table 1: In Vitro and In Vivo Efficacy of this compound.

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on purified xanthine oxidase. The assay measures the formation of uric acid, which absorbs light at 295 nm.

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

Potassium Phosphate Buffer (pH 7.5)

-

This compound (test compound)

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in potassium phosphate buffer to achieve a range of final concentrations.

-

In a 96-well plate, add 20 µL of each inhibitor dilution.

-

Add 160 µL of xanthine solution (final concentration 50 µM) to each well.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of xanthine oxidase solution (final concentration 0.05 U/mL).

-

Immediately measure the absorbance at 295 nm every minute for 20 minutes using a microplate reader.

-

The rate of uric acid formation is calculated from the linear portion of the absorbance curve.

-

The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Hyperuricemic Animal Model

This protocol describes the induction of hyperuricemia in mice and the evaluation of the uric acid-lowering effect of this compound.

Materials:

-

Male Kunming mice (18-22 g)

-

Potassium oxonate (uricase inhibitor)

-

Hypoxanthine

-

This compound

-

Saline solution

-

Blood collection supplies

-

Uric acid assay kit

Procedure:

-

Acclimatize mice for one week with free access to food and water.

-

Induce hyperuricemia by intraperitoneal injection of potassium oxonate (250 mg/kg) one hour before the administration of hypoxanthine.

-

Administer this compound (e.g., 10 mg/kg) or vehicle control orally.

-

Thirty minutes after treatment, administer hypoxanthine (300 mg/kg) intraperitoneally.

-

One hour after hypoxanthine administration, collect blood samples via retro-orbital puncture.

-

Separate serum by centrifugation.

-

Measure serum uric acid levels using a commercial uric acid assay kit according to the manufacturer's instructions.

-

Compare the serum uric acid levels between the treated and vehicle control groups to determine the percentage of uric acid reduction.

Conclusion

This compound is a potent inhibitor of xanthine oxidase with significant uric acid-lowering effects demonstrated in both in vitro and in vivo models. Its mechanism of action, which involves the direct inhibition of the terminal enzyme in purine catabolism, leads to a reduction in uric acid production and an increase in the reutilization of purine bases through the salvage pathway. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation and development of this compound as a potential therapeutic agent for the treatment of hyperuricemia, gout, and other related metabolic disorders. The provided visualizations of the metabolic pathway and experimental workflow offer a clear and concise understanding of the scientific principles and methodologies involved.

References

- 1. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acpjournals.org [acpjournals.org]

In-Depth Technical Guide: Investigating the Role of Xanthine Oxidase-IN-4 in Hyperuricemia Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout and is increasingly associated with cardiovascular and renal diseases. Xanthine oxidase (XO), a key enzyme in the purine catabolism pathway, represents a critical therapeutic target for managing hyperuricemia. This technical guide provides a comprehensive overview of Xanthine oxidase-IN-4 (XO-IN-4), a potent inhibitor of XO. We will delve into its mechanism of action, present available quantitative data from in vitro and in vivo studies, and provide detailed experimental protocols for its evaluation in established hyperuricemia models. This document aims to equip researchers with the necessary information to effectively investigate the therapeutic potential of XO-IN-4.

Introduction to Xanthine Oxidase and Hyperuricemia

Uric acid is the final product of purine metabolism in humans. The enzyme xanthine oxidoreductase (XOR), existing in two interconvertible forms, xanthine dehydrogenase (XDH) and xanthine oxidase (XO), catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] While XDH primarily uses NAD+ as an electron acceptor, XO utilizes molecular oxygen, generating reactive oxygen species (ROS) such as superoxide and hydrogen peroxide as byproducts.[1][2] In pathological conditions, a conversion from the XDH to the XO form can be observed.[3]

Hyperuricemia arises from either the overproduction or underexcretion of uric acid.[1] Sustained hyperuricemia can lead to the deposition of monosodium urate crystals in joints and tissues, triggering painful inflammatory responses characteristic of gout.[4] Furthermore, emerging evidence links hyperuricemia to endothelial dysfunction, inflammation, and oxidative stress, implicating it in the pathogenesis of hypertension, chronic kidney disease, and cardiovascular disorders.[1]

Inhibition of xanthine oxidase is a cornerstone of hyperuricemia treatment. By blocking the final steps of purine breakdown, XO inhibitors decrease the production of uric acid.[4] Allopurinol, a purine analog, and febuxostat, a non-purine selective inhibitor, are clinically approved XO inhibitors.[5][6] However, the quest for novel XO inhibitors with improved efficacy and safety profiles remains an active area of research.

This compound: A Novel Inhibitor

This compound is a potent, orally active inhibitor of xanthine oxidase. Preclinical data indicates its potential as a therapeutic agent for hyperuricemia and gout.

In Vitro Potency

XO-IN-4 has demonstrated significant inhibitory activity against xanthine oxidase in enzymatic assays.

| Compound | IC50 (µM) |

| This compound | 0.039 |

Table 1: In vitro inhibitory concentration (IC50) of this compound against xanthine oxidase.

In Vivo Efficacy in a Rat Model of Hyperuricemia

In a potassium oxonate-induced hyperuricemia model in Sprague-Dawley rats, a single intragastric administration of this compound at a dose of 10 mg/kg resulted in a significant reduction of serum uric acid levels. The area under the curve (AUC) for serum uric acid concentration from 1 to 5 hours post-administration was reduced by 44.3%.

Experimental Protocols

This section provides detailed methodologies for evaluating the efficacy of this compound in a preclinical setting.

In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a spectrophotometric method to determine the in vitro inhibitory activity of XO-IN-4.

Materials:

-

Xanthine oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Phosphate buffer (e.g., 0.05 M, pH 7.5)

-

Test compound (this compound)

-

Allopurinol or Febuxostat (positive control)

-

Spectrophotometer capable of measuring absorbance at 293 nm[7]

-

96-well UV-transparent microplates

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine in a suitable buffer.

-

Prepare a working solution of xanthine oxidase in phosphate buffer. The final concentration should be determined based on preliminary experiments to ensure a linear reaction rate.

-

Prepare stock solutions of XO-IN-4 and control inhibitors in an appropriate solvent (e.g., DMSO). Further dilute with buffer to achieve a range of desired concentrations.

-

-

Assay Reaction:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Test compound solution (or vehicle for control)

-

Xanthine oxidase solution

-

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the xanthine substrate solution.

-

-

Measurement:

-

Immediately measure the increase in absorbance at 293 nm, which corresponds to the formation of uric acid.[7]

-

Take readings at regular intervals for a set period (e.g., 5-10 minutes) to determine the initial reaction velocity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Potassium Oxonate-Induced Hyperuricemia in Rats

This protocol describes the induction of hyperuricemia in rats and the subsequent evaluation of XO-IN-4.[8]

Animals:

-

Male Sprague-Dawley rats (180-200 g)[9]

Materials:

-